Dimethyl(octadecyl)(3-sulfopropyl)azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a mono-constituent substance that belongs to the class of quaternary ammonium compounds. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl(octadecyl)(3-sulfopropyl)azanium typically involves the reaction of octadecylamine with 3-chloropropylsulfonic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then quaternized with dimethyl sulfate to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(octadecyl)(3-sulfopropyl)azanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl(octadecyl)(3-sulfopropyl)azanium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in the preparation of biological membranes and as a stabilizer for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of dimethyl(octadecyl)(3-sulfopropyl)azanium involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased membrane permeability. This disruption can result in the leakage of cellular contents and ultimately cell death. Additionally, the compound can interact with proteins, altering their structure and function .
Comparison with Similar Compounds
Similar Compounds
Dimethyloctadecyl(3-trimethoxysilyl)propylammonium chloride: Similar in structure but contains a trimethoxysilyl group instead of a sulfonate group.
N-Dodecyl-N,N-Dimethyl-3-Ammonio-1-Propanesulfonate: A shorter alkyl chain but similar sulfonate functionality.
Uniqueness
Dimethyl(octadecyl)(3-sulfopropyl)azanium is unique due to its long alkyl chain and sulfonate group, which confer distinct surfactant properties. This combination allows it to be highly effective in disrupting lipid bilayers and stabilizing proteins, making it valuable in various applications .
Properties
Molecular Formula |
C23H50NO3S+ |
---|---|
Molecular Weight |
420.7 g/mol |
IUPAC Name |
dimethyl-octadecyl-(3-sulfopropyl)azanium |
InChI |
InChI=1S/C23H49NO3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24(2,3)22-20-23-28(25,26)27/h4-23H2,1-3H3/p+1 |
InChI Key |
DIROHOMJLWMERM-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.